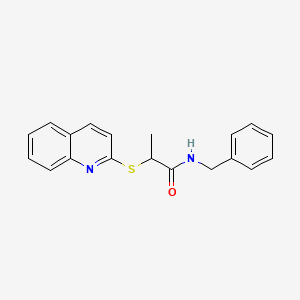

![molecular formula C18H22N4OS B5154912 N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5154912.png)

N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide, also known as BQ-123, is a peptide antagonist that specifically targets the endothelin-A receptor. This molecule has been widely studied for its potential applications in the treatment of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. In

Wissenschaftliche Forschungsanwendungen

N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been extensively studied for its potential applications in the treatment of various cardiovascular diseases. It has been shown to effectively reduce blood pressure in animal models of hypertension and to improve cardiac function in models of heart failure. N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has also been investigated for its potential to prevent the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries.

Wirkmechanismus

N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide acts as a selective antagonist of the endothelin-A receptor, which is a G protein-coupled receptor that is involved in the regulation of vascular tone and blood pressure. By blocking the binding of endothelin-1 to the endothelin-A receptor, N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide effectively reduces vasoconstriction and improves blood flow.

Biochemical and physiological effects:

N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been shown to effectively reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. It has also been shown to reduce the development of atherosclerosis by inhibiting the proliferation of smooth muscle cells in the arterial wall. N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been found to have a good safety profile and is well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide is a highly specific antagonist of the endothelin-A receptor, which makes it a valuable tool for studying the role of this receptor in cardiovascular diseases. However, its use in lab experiments is limited by its relatively short half-life and the need for specialized equipment and expertise to synthesize and administer the peptide.

Zukünftige Richtungen

There are several promising future directions for the study of N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide. One potential application is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been shown to effectively reduce pulmonary vascular resistance in animal models of pulmonary hypertension. Another potential application is in the prevention of restenosis, a condition in which the arteries become narrowed after angioplasty or stenting. N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the proliferation of smooth muscle cells in the arterial wall, which could help prevent restenosis. Additionally, N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide could be used in combination with other drugs to improve their efficacy in the treatment of cardiovascular diseases.

Synthesemethoden

N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage to obtain the final product. The synthesis of N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide typically involves the incorporation of a cysteine residue, which is used to attach the thioamide group that is essential for its activity as an endothelin-A receptor antagonist.

Eigenschaften

IUPAC Name |

1-butyl-3-[(2-cyclopropylquinoline-4-carbonyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-2-3-10-19-18(24)22-21-17(23)14-11-16(12-8-9-12)20-15-7-5-4-6-13(14)15/h4-7,11-12H,2-3,8-10H2,1H3,(H,21,23)(H2,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWMAOQAGKAHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-[(2-cyclopropylquinolin-4-yl)carbonyl]hydrazinecarbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[1,2-ethanediylbis(thio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)](/img/structure/B5154843.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5154851.png)

![N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5154853.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5154860.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154871.png)

![1,4-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5154879.png)

![3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5154885.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5154891.png)

![1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5154924.png)

![2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5154930.png)

![N-ethyl-5-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5154934.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide](/img/structure/B5154943.png)